Cas no 40306-01-2 (1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a bifunctional organic compound featuring both a phenylcarboxylic acid and a pyrrolidinone carboxylic acid moiety. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The presence of two carboxyl groups enhances its reactivity, enabling selective derivatization or coordination in metal-organic frameworks (MOFs). Its rigid aromatic core and polar functional groups contribute to favorable solubility in polar solvents, facilitating purification and downstream processing. The compound’s stability under mild conditions and compatibility with amide coupling reactions make it valuable for designing peptidomimetics or polymer precursors. Suitable for controlled functionalization, it is often employed in research requiring precise molecular architecture.
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid structure
40306-01-2 structure
Product Name:1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No:40306-01-2
MF:C12H11NO5
MW:249.219443559647
CID:4649359
Update Time:2025-06-11

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
    • 1-(4-carboxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
    • Inchi: 1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18)
    • InChI Key: UZECZYSJVJKQKO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C(O)=O)C=C2)C(=O)CC(C(O)=O)C1

Computed Properties

  • Exact Mass: 249.064
  • Monoisotopic Mass: 249.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.9A^2

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 641.9±50.0 °C at 760 mmHg
  • Flash Point: 342.0±30.1 °C
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Security Information

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1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Recent Advances in the Study of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2)

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine backbone and carboxyl functional groups, has been the subject of recent studies due to its potential applications in drug development and biochemical interactions. The following sections provide a comprehensive overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the synthetic pathways for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the use of catalysts and reaction conditions to achieve higher yields and purity, which is critical for its application in pharmaceutical formulations. The compound's structural features, including its carboxyl groups, make it a versatile intermediate for further chemical modifications, enabling the development of novel derivatives with enhanced biological properties.

In terms of biological activity, 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has demonstrated promising results in preclinical studies. Its mechanism of action involves interaction with specific enzymatic targets, particularly those involved in inflammatory pathways. Recent in vitro and in vivo studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as chronic inflammation and oxidative stress-related disorders. These findings are supported by detailed molecular docking studies, which reveal the compound's binding affinity to key proteins.

The therapeutic potential of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid extends beyond its anti-inflammatory effects. Preliminary research suggests its role in modulating cellular signaling pathways, which could be leveraged for cancer therapy. For instance, studies have indicated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These observations are currently being validated in more complex models, with the aim of translating these findings into clinical applications.

Despite these advancements, challenges remain in the development of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts have focused on structural optimization to improve these pharmacokinetic properties, with some derivatives showing enhanced efficacy and reduced side effects in animal models. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these discoveries into viable drug candidates.

In conclusion, 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) represents a promising compound in the realm of chemical biology and drug development. Its multifaceted biological activities and potential therapeutic applications underscore the importance of continued research in this area. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its utility in combination therapies, paving the way for innovative treatments for a range of diseases.

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